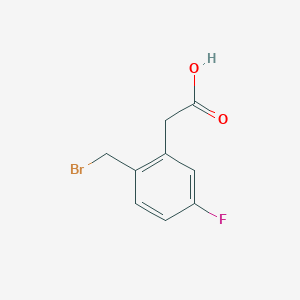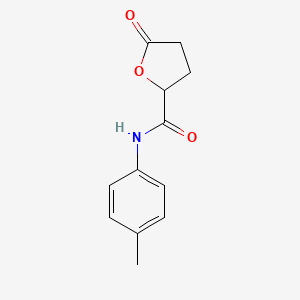
5-oxo-N-(p-tolyl)tetrahydrofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-oxo-N-(p-tolyl)tetrahydrofuran-2-carboxamide is a chemical compound that belongs to the class of tetrahydrofuran derivatives This compound is characterized by the presence of a tetrahydrofuran ring, a carboxamide group, and a p-tolyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(p-tolyl)tetrahydrofuran-2-carboxamide can be achieved through a multi-step process. One common method involves the reaction of p-toluidine with tetrahydrofuran-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction typically takes place in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production .
化学反应分析
Types of Reactions
5-oxo-N-(p-tolyl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
5-oxo-N-(p-tolyl)tetrahydrofuran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-oxo-N-(p-tolyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Further research is needed to elucidate the precise molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
Tetrahydrofuran-2-carboxamide: Lacks the p-tolyl substituent.
5-oxo-tetrahydrofuran-2-carboxamide: Lacks the p-tolyl substituent.
N-(p-tolyl)tetrahydrofuran-2-carboxamide: Lacks the oxo group.
Uniqueness
5-oxo-N-(p-tolyl)tetrahydrofuran-2-carboxamide is unique due to the presence of both the oxo group and the p-tolyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
N-(4-methylphenyl)-5-oxooxolane-2-carboxamide |
InChI |
InChI=1S/C12H13NO3/c1-8-2-4-9(5-3-8)13-12(15)10-6-7-11(14)16-10/h2-5,10H,6-7H2,1H3,(H,13,15) |
InChI 键 |
BTZXFPKKMQVYPB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCC(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


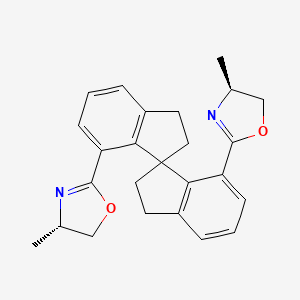

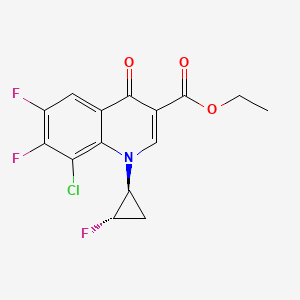
![3',6'-dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide](/img/structure/B12861040.png)

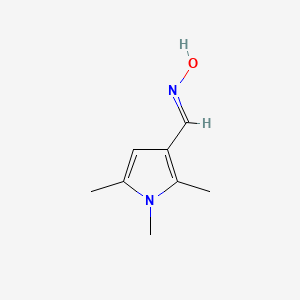
![Bis(2,2'-bipyridyl)([2,2'-bipyridine]-4,4'-diamine)ruthenium(II) dichloride](/img/structure/B12861059.png)
![2-Azabicyclo[2.2.2]octan-4-ylmethanol](/img/structure/B12861061.png)

![6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12861077.png)
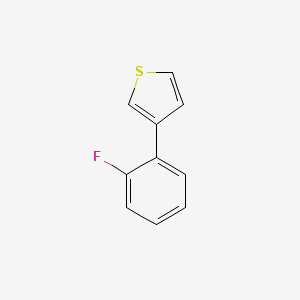
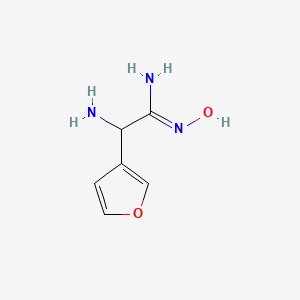
![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12861097.png)
